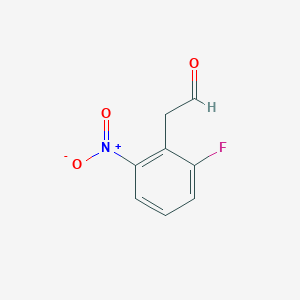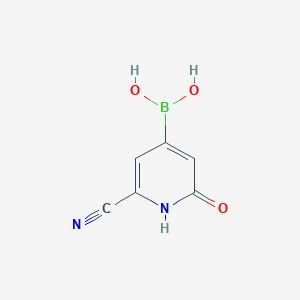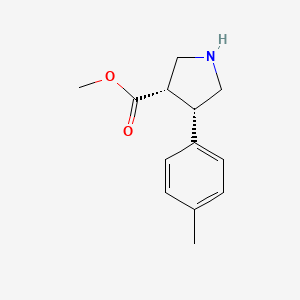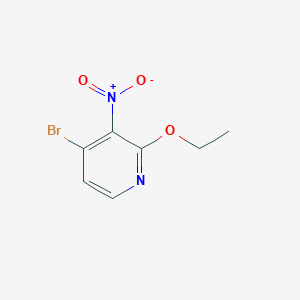
Ethyl (S)-2-amino-3-cyclopropylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-2-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes an ethyl ester group, an amino group, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-3-cyclopropylpropanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid . Another method involves the use of acid chlorides, which react with ethanol in the presence of a base .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or Lewis acids like scandium triflate can enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-2-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Yields primary alcohols.
Substitution: Forms substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (S)-2-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl 2-amino-3-methylbutanoate: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
Ethyl (S)-2-amino-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing novel synthetic methodologies .
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
Clave InChI |
MXVODSJSYKGGOE-ZETCQYMHSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1CC1)N |
SMILES canónico |
CCOC(=O)C(CC1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

